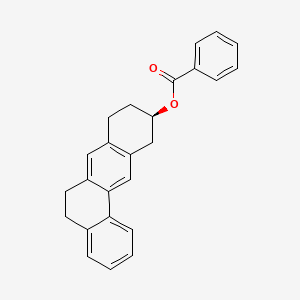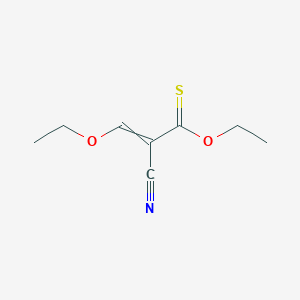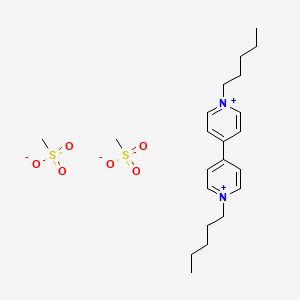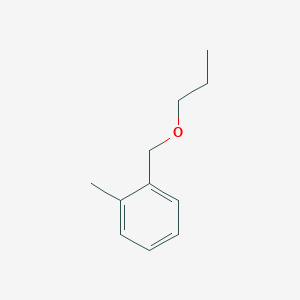
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its multi-ring structure and the presence of a benzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of the hydroxyl group at the 10th position. The final step involves the esterification of the hydroxyl group with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reactions. High-pressure and high-temperature conditions are often employed to drive the reactions to completion. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional transformations to yield more complex structures.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, leading to alterations in their structure and function. These interactions can trigger a cascade of biochemical pathways, ultimately affecting cellular processes such as gene expression, cell division, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and benzoate groups.
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A structurally related compound with four fused aromatic rings.
Uniqueness
Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- is unique due to the presence of the hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in ways that its simpler analogs cannot.
Eigenschaften
CAS-Nummer |
91365-96-7 |
|---|---|
Molekularformel |
C25H22O2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[(10R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracen-10-yl] benzoate |
InChI |
InChI=1S/C25H22O2/c26-25(18-7-2-1-3-8-18)27-22-13-12-19-14-20-11-10-17-6-4-5-9-23(17)24(20)16-21(19)15-22/h1-9,14,16,22H,10-13,15H2/t22-/m1/s1 |
InChI-Schlüssel |
LFHCJZSEHNQPOP-JOCHJYFZSA-N |
Isomerische SMILES |
C1CC2=C(C[C@@H]1OC(=O)C3=CC=CC=C3)C=C4C(=C2)CCC5=CC=CC=C54 |
Kanonische SMILES |
C1CC2=C(CC1OC(=O)C3=CC=CC=C3)C=C4C(=C2)CCC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)

silane](/img/structure/B14359953.png)


dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)

